molecular formula C20H24OSi B14519703 Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane CAS No. 62654-67-5

Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane

Cat. No.: B14519703
CAS No.: 62654-67-5
M. Wt: 308.5 g/mol
InChI Key: DLNRAFBSRMRKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a fluorenyl group attached to a silicon atom, which is further bonded to ethyl and dimethyl groups. The presence of the prop-2-en-1-yl group adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9H-fluoren-9-ol with prop-2-en-1-yl chloride in the presence of a base to form the intermediate 9-[(prop-2-en-1-yl)oxy]-9H-fluorene. This intermediate is then reacted with ethyl(dimethyl)silane under specific conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions, while the silicon atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can introduce various functional groups onto the fluorenyl or silicon moieties.

Scientific Research Applications

Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorenyl group can undergo electrophilic substitution, while the silicon atom can engage in nucleophilic substitution. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane: This compound is unique due to the presence of both fluorenyl and silicon moieties, which impart distinct reactivity and properties.

    9-[(prop-2-en-1-yl)oxy]-9H-fluorene: Lacks the silicon component, making it less versatile in certain reactions.

    Ethyl(dimethyl)silane: Does not contain the fluorenyl group, limiting its applications in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of fluorenyl and silicon functionalities, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

62654-67-5

Molecular Formula

C20H24OSi

Molecular Weight

308.5 g/mol

IUPAC Name

ethyl-dimethyl-(9-prop-2-enoxyfluoren-9-yl)silane

InChI

InChI=1S/C20H24OSi/c1-5-15-21-20(22(3,4)6-2)18-13-9-7-11-16(18)17-12-8-10-14-19(17)20/h5,7-14H,1,6,15H2,2-4H3

InChI Key

DLNRAFBSRMRKIR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.